Product packaging for Styrylphosphonic dichloride(Cat. No.:CAS No. 4708-07-0)

Styrylphosphonic dichloride

Cat. No.: B1624141
CAS No.: 4708-07-0
M. Wt: 221.02 g/mol
InChI Key: JZCWUZUUPGUVRB-VOTSOKGWSA-N
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Description

Styrylphosphonic dichloride (CAS 4708-07-0) is a high-value organophosphorus compound with the molecular formula C8H7Cl2OP and a molecular weight of 221.02 g/mol. It serves as a critical synthetic intermediate for producing styryl phosphonate monoesters, which are a novel class of acidic organophosphorus extractants. These extractants demonstrate superior performance in the separation and recovery of metal ions, particularly rare earth elements (REEs). Research shows that styryl phosphonate monoesters, derived from this dichloride, exhibit stronger extraction ability and higher capacity for lanthanum(III) ions compared to conventional extractants like D2EHPA (Di-(2-ethylhexyl) phosphoric acid) and EHEHPA (2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester). The extraction mechanism for lanthanum involves cation exchange and coordination, forming complexes such as LaA3(HA)3. Beyond metallurgy, phosphonic acids and their derivatives are pivotal in diverse research fields due to their structural analogy to phosphate moieties. They are investigated for designing supramolecular or hybrid materials, functionalizing surfaces, developing bone-targeting agents, and creating bioactive molecules for pharmaceutical applications, such as drugs and pro-drugs. The dichloride functionality makes this compound highly reactive, ideal for further derivatization via hydrolysis or esterification reactions. It has a melting point of 70 °C. This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for human or veterinary use, nor for any personal application. Researchers should consult relevant Safety Data Sheets (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2OP B1624141 Styrylphosphonic dichloride CAS No. 4708-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4708-07-0

Molecular Formula

C8H7Cl2OP

Molecular Weight

221.02 g/mol

IUPAC Name

[(E)-2-dichlorophosphorylethenyl]benzene

InChI

InChI=1S/C8H7Cl2OP/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

JZCWUZUUPGUVRB-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CP(=O)(Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/P(=O)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CP(=O)(Cl)Cl

Other CAS No.

4708-07-0

Origin of Product

United States

Synthetic Methodologies for Styrylphosphonic Dichloride

Addition Reactions of Phosphorus Pentachloride to Styrenic Substrates

The initial and critical step in the synthesis is the addition of phosphorus pentachloride (PCl₅) to the carbon-carbon double bond of styrene (B11656). orgsyn.orgwikipedia.org This reaction leverages the electrophilic nature of PCl₅. wikipedia.org

The reaction between phosphorus pentachloride and styrene proceeds via an electrophilic addition mechanism. wikipedia.org PCl₅, which can exist as an ionic pair [PCl₄]⁺[PCl₆]⁻ in the solid state and in polar solvents, attacks the electron-rich double bond of the styrene molecule. wikipedia.org This leads to the formation of a dense, crystalline intermediate adduct. orgsyn.orgorgsyn.org Research indicates this intermediate is a complex, which has been described as β-styryltrichlorophosphonium hexachlorophosphate. google.com The reaction ultimately results in the formation of a carbon-phosphorus bond. google.com

The formation of the intermediate adduct is highly dependent on the reaction conditions and the solvent used. orgsyn.orgorgsyn.org The reaction is typically carried out in an inert solvent, with dry benzene (B151609) being a common choice. orgsyn.orgorgsyn.org To manage the reaction's exothermicity and prevent unwanted side reactions, cooling is essential. orgsyn.org A dense crystalline solid begins to form almost immediately upon the addition of styrene to the PCl₅ solution. orgsyn.org After the initial addition, the mixture is often stirred at room temperature to ensure the reaction goes to completion. orgsyn.org

Table 1: Typical Reaction Conditions for Adduct Formation

ParameterConditionObservation/RationaleCitation
Reactants Styrene, Phosphorus Pentachloride (PCl₅)Styrene is added to a solution of PCl₅. A molar ratio of 1:2 (styrene:PCl₅) is typical. orgsyn.orgorgsyn.org
Solvent Dry BenzeneProvides an inert medium for the reaction. Care must be taken not to freeze the benzene. orgsyn.orgorgsyn.org
Temperature Cooled in an ice bath during additionControls the exothermic reaction. orgsyn.orgorgsyn.org
Stirring Stirred during addition and for a period afterEnsures proper mixing and completion of the reaction. orgsyn.orgorgsyn.org
Atmosphere Flushed with dry nitrogenPrevents reaction with atmospheric moisture. orgsyn.orgorgsyn.org
Product Dense crystalline solidThe intermediate adduct precipitates from the solution. orgsyn.org

Conversion of Intermediate Adducts to Styrylphosphonic Dichloride

Once the intermediate adduct is formed, it must be converted to the final this compound product. This transformation is typically achieved by treating the adduct with specific reagents that facilitate the introduction of a phosphoryl group (P=O).

The most common and efficient method for converting the PCl₅-styrene adduct is by treatment with sulfur dioxide (SO₂). orgsyn.orgorgsyn.org Gaseous sulfur dioxide is bubbled through the stirred mixture containing the crystalline adduct. orgsyn.org This causes the precipitate to dissolve in a mildly exothermic reaction, which may require occasional cooling. orgsyn.org The sulfur dioxide transforms the intermediate into this compound, with phosphorus oxychloride and thionyl chloride as byproducts. The final product is then isolated from the resulting clear solution by distillation under reduced pressure. orgsyn.orgorgsyn.org This method results in a high yield of this compound, typically between 89-94%. orgsyn.org

While sulfur dioxide is the preferred reagent, other compounds can also be used to convert the intermediate adduct. orgsyn.org One notable alternative is phosphorus pentoxide (P₄O₁₀). orgsyn.org This reagent also facilitates the transformation of the adduct to this compound. orgsyn.org

Preparation of Styrylphosphonous Dichloride from Phosphorus Complexes

A related compound, styrylphosphonous dichloride (C₆H₅CH=CHPCl₂), can also be prepared from the same phosphorus-styrene complex. orgsyn.orggoogle.com Instead of being treated with an oxygenating agent like SO₂, the intermediate adduct can be reduced. orgsyn.orggoogle.com For example, reduction of the complex with red phosphorus yields the corresponding styryldichlorophosphine (styrylphosphonous dichloride). google.com

Palladium-Catalyzed Synthetic Routes to Styryl Phosphonic Acids and Derivatives (Indirect Relevance)

Heck Coupling Reactions of Vinyl Phosphonic Acid with Aryl Halides

A direct and efficient method for synthesizing (E)-styryl phosphonic acids involves the palladium-catalyzed Heck coupling of vinyl phosphonic acid with various aryl halides. rsc.orgosti.gov This single-step approach is advantageous as it utilizes commercially available starting materials to produce a range of functionalized styryl phosphonic acids with good to excellent yields, typically ranging from 31% to 80%. rsc.orgrsc.org The reaction has been shown to be effective with a variety of aryl halides, including those with either electron-donating or electron-withdrawing groups. osti.govrsc.org

The general scheme for this reaction involves reacting an aryl halide with vinyl phosphonic acid in the presence of a palladium catalyst and a base. rsc.org This method provides a more direct pathway to styryl phosphonic acids compared to multi-step sequences that might involve the hydrolysis of phosphonate (B1237965) esters. rsc.org

A model reaction showcasing this is the coupling of 4-bromobenzotrifluoride (B150022) with vinyl phosphonic acid to form (E)-(4-(trifluoromethyl)styryl)phosphonic acid. osti.gov This specific product was chosen for optimization studies due to its relatively straightforward workup and purification. osti.gov

Catalytic Systems and Reaction Optimization in Olefinic Phosphonic Acid Synthesis

The success of the Heck coupling for the synthesis of styryl phosphonic acids and their ester derivatives is highly dependent on the catalytic system and reaction conditions. rsc.orgresearchgate.net Extensive research has been conducted to identify optimal catalysts, bases, solvents, and reaction parameters to maximize yield and purity. rsc.orgrsc.org

Catalyst Selection: Several palladium catalysts have been evaluated for the direct coupling of aryl halides with vinyl phosphonic acid. Studies have shown that bis(tri-tert-butylphosphine)palladium(0) (B44361) (Pd(P(tBu)₃)₂) is a particularly effective catalyst for this transformation, providing measurable yields where other common catalysts failed. osti.govrsc.org Other catalysts such as Pd(PPh₃)₄, Pd(dba)₂/TPP, Herrmann's palladacycle, and Pd(OAc)₂ did not yield any recoverable product under the tested conditions. osti.govrsc.org

For the related Mizoroki-Heck reaction of dialkyl vinylphosphonates with aryl halides, other catalytic systems have proven effective. For instance, PdCl₂(NH₃)₂ has been used successfully in an aqueous medium, and this system can be reused, offering a greener alternative. rsc.orgrsc.org Other investigated homogeneous systems include the Herrmann palladacycle, Nolan (NHC)-palladium catalysts, and Pd(OAc)₂/PPh₃. researchgate.net

Reaction Conditions Optimization: The optimization of reaction conditions is crucial for achieving high conversion and selectivity. Key parameters that are often tuned include the base, solvent, temperature, and reaction time.

In the direct synthesis of styryl phosphonic acids, N-cyclohexyl-N-methylcyclohexylamine (NCy₂Me) was identified as a suitable base. rsc.org The choice of solvent also plays a critical role, with tetrahydrofuran (B95107) (THF) being selected for its ability to dissolve a wide range of aryl halides. rsc.org Microwave-assisted heating has been employed to significantly reduce reaction times; for example, reactions can be completed in as little as 7 minutes at 130 °C. osti.govrsc.org

For the Heck reaction of dialkyl vinylphosphonates, diisopropylamine (B44863) (iPr₂NH) has been used as the base in an aqueous medium. rsc.orgrsc.org The reaction temperature is dependent on the reactivity of the aryl halide, with aryl iodides reacting at a lower temperature (e.g., 80 °C) than aryl bromides (e.g., 120 °C). rsc.orgrsc.org Catalyst loading can also be optimized, with low loadings of 0.1–1 mol% being sufficient for aryl iodides. rsc.org

The table below summarizes findings from various catalytic systems used in the synthesis of styryl phosphonic acid and its derivatives.

CatalystAryl HalidePhosphorous ReagentBaseSolventTemperature (°C)Yield (%)Citation
Pd(P(tBu)₃)₂Aryl HalidesVinyl Phosphonic AcidNCy₂MeTHF130 (Microwave)31-80 rsc.org
PdCl₂(NH₃)₂Aryl IodidesDiethyl VinylphosphonateiPr₂NHWater80up to 98 rsc.org
PdCl₂(NH₃)₂Aryl BromidesDiethyl VinylphosphonateiPr₂NHWater120- rsc.org
Herrmann PalladacycleAryl HalidesDiethyl VinylphosphonateK₂CO₃NMP140High researchgate.net
Nolan (NHC)-Pd CatalystAryl HalidesDiethyl VinylphosphonateK₂CO₃NMP140High researchgate.net
Pd(OAc)₂/PPh₃Aryl HalidesDiethyl VinylphosphonateK₂CO₃NMP140High researchgate.net
Pd(PPh₃)₄Aryl HalidesDialkyl PhosphonateCs₂CO₃THF- (Microwave)72-96 acs.org

Chemical Transformations and Derivatization of Styrylphosphonic Dichloride

Hydrolysis Pathways to Styrylphosphonic Acid

The conversion of styrylphosphonic dichloride to styrylphosphonic acid is a fundamental transformation, typically achieved through hydrolysis. This process can be modulated to yield either the fully hydrolyzed product or potentially intermediate species, depending on the reaction conditions.

The complete hydrolysis of this compound involves the substitution of both chloride atoms with hydroxyl groups, yielding styrylphosphonic acid. This reaction is a standard method for the preparation of phosphonic acids from their corresponding dichlorides. wikipedia.org The reaction with water proceeds readily, often exothermically, to replace the P-Cl bonds with P-OH bonds, with the concomitant formation of hydrogen chloride as a byproduct. wikipedia.org

This transformation is a crucial step in the synthesis of styrylphosphonic acid, which itself is a valuable monomer and intermediate. encyclopedia.pubmdpi.com For instance, the reaction of phosphorus pentachloride with styrene (B11656) produces a complex which, upon hydrolysis, yields phosphonic acid derivatives. wikipedia.org While specific yields for the direct hydrolysis of isolated this compound are not extensively detailed in the provided literature, the general route from the styrene-PCl₅ adduct through hydrolysis is a well-established method for accessing styrylphosphonic acids. orgsyn.org

The concept of controlled or partial hydrolysis allows for the stepwise replacement of the chloro groups, which could theoretically lead to the formation of styrylphosphonic monochloride monoacid as an intermediate. The control over such a reaction is critical, as the reactivity of the remaining P-Cl bond might be influenced by the presence of the newly formed hydroxyl group.

In related chemistries, the degree of hydrolysis of phosphonate (B1237965) esters can be managed by controlling the concentration of acid, which influences the formation of various acid/ester derivatives. chemistry-chemists.com A patented method for producing styrylphosphonate monoesters involves an initial alcoholysis reaction followed by the addition of water to hydrolyze an intermediate, suggesting a controlled hydrolysis step is feasible in this system. google.com This subsequent step with a specific volume of water at elevated temperatures (60-80 °C) is designed to produce the final monoester, implying the hydrolysis of a remaining reactive group. google.com This indicates that by carefully managing stoichiometry and reaction conditions, it is possible to influence the extent of hydrolysis in derivatives of this compound.

Alcoholysis Reactions for Styrylphosphonate Ester Synthesis

The reaction of this compound with alcohols, or alcoholysis, is a primary method for the synthesis of styrylphosphonate esters. This reaction can be directed to produce either monoesters or diesters, depending on the stoichiometry and reaction conditions employed.

The synthesis of monoesters of styrylphosphonic acid can be achieved by reacting this compound with an alcohol. google.com This process is typically conducted under controlled temperature conditions to favor the substitution of only one chlorine atom. A patented method describes dissolving this compound in a solvent like benzene (B151609) or octane (B31449) and then adding an alcohol while maintaining the temperature between 5 and 30 °C (preferably around 10 °C). google.com The hydrogen chloride generated during the reaction is removed, for example, by reduced pressure or by using a base like pyridine. google.com

Alcohol ReactantProduct Class
n-OctanolStyrylphosphonic acid mono-n-octyl ester
Lauryl alcoholStyrylphosphonic acid monolauryl ester
Hexalin (Cyclohexanol)Styrylphosphonic acid monocyclohexyl ester
2-Ethylhexyl alcoholStyrylphosphonic acid mono-2-ethylhexyl ester
Benzyl alcoholStyrylphosphonic acid monobenzyl ester
Mixed fatty alcoholsMixed styrylphosphonic acid monoalkyl esters

Table 1: Examples of alcohols used in the synthesis of styrylphosphonate monoesters from this compound. google.com

The esterification of this compound with an alcohol proceeds through a nucleophilic acyl substitution mechanism, which is characteristic of reactions involving acid chlorides. fiveable.meyoutube.comyoutube.com The alcohol acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphonyl chloride group. fiveable.me

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The oxygen atom of the alcohol, with its lone pair of electrons, attacks the electron-deficient phosphorus atom of the this compound. This leads to the formation of a transient tetrahedral intermediate where the phosphorus atom is bonded to the incoming alcohol, the styryl group, an oxygen atom, and two chlorine atoms. fiveable.meyoutube.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. A chloride ion, being a good leaving group, is expelled from the intermediate. youtube.com

Deprotonation: The resulting intermediate is a protonated ester. A weak base, which could be another molecule of the alcohol or a scavenger like pyridine, removes the proton from the oxygen atom that originated from the alcohol. youtube.com This step regenerates the carbonyl-like P=O double bond character and yields the final ester product along with hydrogen chloride.

This sequence of nucleophilic attack followed by elimination is repeated for the substitution of the second chloride if the synthesis of a diester is desired, which typically requires an excess of the alcohol and more forcing conditions.

Reduction Reactions

The reduction of this compound or its precursors offers a pathway to other classes of organophosphorus compounds, such as phosphonous dichlorides (dichlorophosphines). These compounds are valuable intermediates in their own right.

A notable reduction reaction involves the complex formed from the reaction of styrene with phosphorus pentachloride, which is the precursor to this compound. This complex can be reduced using red phosphorus to form styryldichlorophosphine (styrylphosphonous dichloride). google.com

The reaction is described as: [C₆H₅CH=CHPCl₄]⁺[PCl₆]⁻ + P(red) → C₆H₅CH=CH-PCl₂

This transformation represents a change in the oxidation state of the phosphorus atom from +5 in the phosphonic dichloride precursor complex to +3 in the resulting phosphonous dichloride. The Organic Syntheses procedure for this compound also notes that the styrene-phosphorus pentachloride adduct can be reduced with phosphorus to yield the corresponding dichlorophosphine. orgsyn.org This highlights a key derivatization pathway that diverges from hydrolysis or alcoholysis, providing access to trivalent phosphorus compounds from the same initial adduct.

Conversion to Styryldichlorophosphine

This compound can be chemically transformed into styryldichlorophosphine through a reduction process. This conversion is a key step in the synthesis of various organophosphorus compounds. The typical method involves the reduction of the intermediate complex formed from the reaction of styrene and phosphorus pentachloride.

The initial reaction between styrene and phosphorus pentachloride yields a styrene-phosphorus pentachloride adduct. orgsyn.org This adduct, which is a precursor to this compound itself, can be directly reduced to form styryldichlorophosphine. orgsyn.orggoogle.com The reducing agent commonly employed for this transformation is phosphorus. orgsyn.orggoogle.com The reaction effectively reduces the phosphorus(V) center in the adduct to a phosphorus(III) center in styryldichlorophosphine.

Another related process involves the reaction of the styrene-phosphorus pentachloride complex with sulfur dioxide to form this compound. google.com This highlights the central role of the initial adduct in accessing different styrylphosphorus compounds.

Table 1: Reaction Details for the Synthesis of Styryldichlorophosphine

Starting MaterialReagentProductReference
Styrene-phosphorus pentachloride adductPhosphorusStyryldichlorophosphine orgsyn.orggoogle.com

Further Derivatization from Styrylphosphonic Acid

Styrylphosphonic acid, which can be derived from the hydrolysis of this compound, serves as a versatile platform for the synthesis of more complex molecules. Its chemical structure allows for derivatization at both the phosphonic acid moiety and the styryl group, leading to a range of compounds with tailored properties.

Formation of Pyrophosphonic Acids from Styryl Phosphonic Acid

Styrylphosphonic acid can be converted into its corresponding pyrophosphonic acid, a condensed form of the phosphonic acid. tandfonline.comtandfonline.com This transformation is essentially a dehydration reaction where two molecules of the phosphonic acid are joined together.

A documented method for synthesizing the diammonium salt of styryl pyrophosphonic acid involves the dehydration of styrylphosphonic acid by heating it with urea. tandfonline.comtandfonline.com This approach has also been applied to synthesize a series of analogous aromatic pyrophosphonic acids. tandfonline.com Conventional methods, such as the partial hydrolysis of phosphonic acid chlorides or the reaction of an acid chloride with the free acid, were found to be less effective for this specific synthesis. tandfonline.comtandfonline.com Pyrophosphonic acids have been noted to be more hydrophobic than their corresponding phosphonic acids. tandfonline.comtandfonline.com

Table 2: Synthesis of Styryl Pyrophosphonic Acid Derivative

ReactantReagentProductKey ObservationReference
Styrylphosphonic AcidUrea (with heating)Diammonium salt of styryl pyrophosphonic acidPyrophosphonic acids are more hydrophobic than phosphonic acids. tandfonline.comtandfonline.com

Synthesis of Substituted Styryl Phosphonic Acids

The synthesis of substituted styryl phosphonic acids allows for the introduction of various functional groups onto the aromatic ring, which can modulate the molecule's electronic and chemical properties. A prominent method to achieve this is through the palladium-catalyzed Heck coupling reaction. rsc.orgosti.gov

This synthetic route couples vinyl phosphonic acid with a variety of commercially available aryl halides in the presence of a palladium catalyst, such as Pd(P(tBu)₃)₂. rsc.orgosti.gov This reaction produces a wide range of functionalized (E)-styryl phosphonic acids in good to excellent yields. rsc.org The process is notable for its single-step nature and its tolerance for both electron-donating and electron-withdrawing groups on the aryl halide. osti.gov

Another approach to creating substituted styryl phosphonic acids involves starting with a substituted styrene derivative. For instance, using 4-(chloromethyl)-styrene as a precursor, styryl phosphonic acids with different lengths of alkanediyl spacers between the benzene ring and the phosphonic acid group have been synthesized. mdpi.com

Table 3: Examples of Palladium-Catalyzed Synthesis of Substituted Styryl Phosphonic Acids

Aryl HalideProductYieldReference
4-Bromobenzotrifluoride (B150022)(E)-(4-(Trifluoromethyl)styryl)phosphonic acidGood to Excellent osti.gov
Various Aryl HalidesFunctionalized (E)-Styryl Phosphonic Acids31–80% rsc.org

Advanced Analytical Characterization in Styrylphosphonic Dichloride Research

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a principal technique for the detailed structural analysis of styrylphosphonic dichloride, providing specific data on the phosphorus, carbon, and hydrogen atoms within the molecule.

Phosphorus-31 NMR for P-Containing Species

Phosphorus-31 (³¹P) NMR spectroscopy is indispensable for verifying the presence and chemical environment of the phosphorus atom in this compound. wikipedia.org The chemical shift of the ³¹P nucleus is highly indicative of its oxidation state and the nature of its bonded substituents. wikipedia.org For this compound, the ³¹P NMR spectrum typically shows a single signal, confirming a lone phosphorus species. google.com While the exact chemical shift can be influenced by the solvent, reported values for phosphonic dichlorides are often in a characteristic downfield region.

Carbon-13 and Proton NMR for Structural Elucidation

Complementary to ³¹P NMR, Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy are vital for assembling a complete picture of the carbon backbone and hydrogen environments of this compound.

The ¹H NMR spectrum of this compound displays characteristic signals for both the vinyl and aromatic protons. cdnsciencepub.com A key feature is the coupling between the vinylic protons, where the coupling constant (J-value) helps to establish the trans or cis stereochemistry of the styryl group. mdpi.comresearchgate.net Typically, trans coupling constants are larger (in the range of 11-18 Hz) compared to cis couplings (5-10 Hz). ucsd.edu The aromatic protons usually present as a complex pattern in the downfield area of the spectrum. rsc.org

¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. masterorganicchemistry.com Signals corresponding to the phenyl ring carbons and the vinylic carbons are expected. libretexts.org Notably, the carbon atom directly attached to the phosphorus atom will exhibit coupling to the ³¹P nucleus (¹JPC), which provides definitive structural confirmation. researchgate.netmdpi.com This coupling is a characteristic feature in the spectra of organophosphorus compounds. mdpi.com

NMR Data for Styryl-type Compounds
Parameter Typical Range/Value
¹H NMR Vinylic Coupling (³JHH, trans)11 - 18 Hz ucsd.edu
¹H NMR Vinylic Coupling (³JHH, cis)5 - 10 Hz ucsd.edu
¹³C NMR P-C Coupling (¹JPC)~115 - 117 Hz mdpi.com

Spectroscopic Investigations

Infrared, Raman, and UV-Visible spectroscopy are utilized to examine the functional groups and electronic configuration of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying the key functional groups in this compound. mt.comcigrjournal.org The IR spectrum is characterized by a prominent, strong absorption band for the P=O (phosphoryl) stretching vibration, which is typically found in the 1250-1300 cm⁻¹ region. researchgate.net Other significant IR bands include those for the P-Cl bonds, the C=C stretch of the vinyl group, and various C-H vibrations of the aromatic ring. researchgate.net

Raman spectroscopy, which is sensitive to changes in polarizability, often provides a strong signal for the symmetric C=C double bond of the styryl group, complementing the information from the IR spectrum. edinst.com

Vibrational Frequencies for this compound
Functional Group Characteristic IR Absorption (cm⁻¹)
P=O Stretch1250–1300 (Strong) researchgate.net
P-Cl Stretch450-600
C=C (Vinyl) Stretch~1625
C-H (Aromatic) Stretch~3000-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the this compound molecule. shu.ac.uk The conjugated system formed by the phenyl ring and the carbon-carbon double bond leads to characteristic absorption bands in the UV region, primarily due to π → π* transitions. shu.ac.uk The wavelength of maximum absorption (λmax) can be affected by factors such as solvent polarity and any substituents on the aromatic ring. mdpi.comresearchgate.net For styryl compounds, a π→π* transition characteristic for a double bond in the trans position can exhibit an absorption band around 309 nm. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for deducing its structure by analyzing how it breaks apart. neu.edu.tr In techniques like electron impact (EI) ionization, the molecule forms a molecular ion (M⁺˙), and the mass-to-charge ratio (m/z) of this ion confirms the compound's molecular weight. neu.edu.tr

The fragmentation of the molecular ion creates a unique pattern that acts as a molecular fingerprint. libretexts.org For this compound, common fragmentation pathways may involve the loss of one or both chlorine atoms, the breaking of the phosphorus-carbon bond, and various cleavages of the styryl group itself. sapub.orgmsu.edu A key diagnostic feature is the isotopic pattern of chlorine; the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio results in characteristic M+2 peaks for any fragments containing a chlorine atom, aiding in their identification. ccspublishing.org.cnyoutube.com

Potential Mass Spectrometry Fragments
Ion Description
[M]⁺˙Molecular ion
[M-Cl]⁺Loss of a chlorine atom
[M-2Cl]⁺Loss of two chlorine atoms
[C₈H₇]⁺Styryl cation
[POCl₂]⁺Phosphonic dichloride fragment sapub.org

Chromatographic Techniques for Purity Assessment and Separation

The purity of this compound is a critical parameter that significantly influences its reactivity and the successful synthesis of its derivatives. Chromatographic techniques are indispensable tools for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be theoretically applied for these purposes, each offering distinct advantages.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC analysis is a viable method for purity determination and impurity profiling. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

For the analysis of this compound, a high-temperature capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be suitable. The choice of the stationary phase is crucial for achieving optimal separation. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, would likely provide good resolution of this compound from related impurities.

Hypothetical GC-FID Method for Purity Assessment of this compound:

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Detector Temperature (FID) 300 °C
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 10 min)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL (split or splitless, depending on concentration)
Diluent Dichloromethane or a suitable inert solvent

In a hypothetical analysis using this method, a pure sample of this compound would exhibit a single major peak at a specific retention time. The presence of other peaks would indicate impurities. By integrating the area of each peak, the relative purity can be calculated using the area normalization method. For more definitive identification of impurities, coupling the GC to a mass spectrometer (GC-MS) would provide mass spectra of the individual components, aiding in their structural elucidation.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase. HPLC is particularly useful for less volatile or thermally labile compounds. For this compound, which can be sensitive to high temperatures, HPLC offers a milder analytical approach.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and would be a suitable starting point for method development. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Theoretical RP-HPLC Method for Purity Analysis of this compound:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water gradient (e.g., starting with 50:50 and increasing acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at a suitable wavelength (e.g., 254 nm, where the styryl group absorbs)
Injection Volume 10 µL
Sample Preparation Dissolved in the initial mobile phase composition

Similar to GC, the purity of this compound can be determined by the relative area of its peak in the chromatogram. HPLC can also be instrumental in separating the cis and trans isomers of this compound, which may exhibit different retention times due to their different three-dimensional structures and polarities. Chiral HPLC, employing a chiral stationary phase (CSP), would be necessary to separate enantiomers if the this compound were to possess a chiral center.

Separation of Isomers

This compound can exist as geometric isomers (E and Z, or trans and cis). These isomers often have different physical and chemical properties, and their separation can be crucial for research and applications. Both GC and HPLC can potentially separate these isomers. In GC, the slight difference in volatility and interaction with the stationary phase may allow for baseline separation. In HPLC, the different polarities of the isomers can lead to different retention times on a suitable column.

For example, a study on similar vinylphosphonates has shown successful separation of geometric isomers using capillary GC. It is conceivable that an optimized GC method with a high-resolution capillary column could resolve the isomers of this compound.

Polymer Science Applications of Styrylphosphonic Acid Derivatives

Polymerization of Styryl Phosphonic Acid Monomers

The vinyl group of styrylphosphonic acid and its derivatives enables their participation in various polymerization reactions, leading to the formation of polymers with phosphorus-containing side chains. Both conventional free-radical polymerization and controlled radical polymerization techniques have been employed to synthesize homopolymers and copolymers with well-defined architectures.

Free-Radical Polymerization Methodologies

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers, including derivatives of styrylphosphonic acid. youtube.com This process is typically initiated by the thermal decomposition of a radical initiator, which generates free radicals that then propagate by adding to the double bond of the monomer. youtube.com

For instance, styryl phosphonic acids with spacers between the aromatic ring and the phosphorus atom have been polymerized via free-radical polymerization using α,α′-azodiisobutyramidine dihydrochloride (B599025) (AIBA) as an initiator. nih.gov This approach results in the formation of side-chain phosphorus-containing polyacids (PCPAs) with notable thermal stability. nih.gov Similarly, poly(styrene-co-diethyl vinylphosphonate) copolymers have been synthesized through free-radical copolymerization. researchgate.net The polymerization of vinylphosphonic acid derivatives, such as CH2=CHP(O)Cl2, can be initiated using azo compounds like azobisisobutyronitrile (AIBN), followed by hydrolysis to yield the corresponding poly(vinylphosphonic acid). nih.gov

The general mechanism of free-radical polymerization involves three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the decomposition of an initiator (e.g., AIBN or a peroxide) to form primary radicals. These radicals then react with a monomer molecule to form a monomer radical. youtube.comfujifilm.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination: The growth of polymer chains is terminated by various mechanisms, such as the combination of two growing chains or disproportionation. wikipedia.org

Controlled Radical Polymerization (e.g., ATRP, RAFT/MADIX) of Styryl Phosphonate (B1237965) Monomers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. wikipedia.org These methods are particularly valuable for synthesizing well-defined polymers from styryl phosphonate monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization has been successfully applied to styrenic-based phosphonium (B103445) monomers, which are derivatives of styrylphosphonic acid. usm.edu This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization in a controlled manner. cmu.edu The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. usm.edu For example, the controlled RAFT radical homopolymerization and copolymerization of phosphonium-based styrenic monomers have been achieved in aqueous media using a trithiocarbonate-based CTA. usm.eduresearchgate.net

The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer. mdpi.com The process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the RAFT agent. fujifilm.com

Innovative diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and 2-hydroxyethyl methacrylate (B99206) (HEMA) have been synthesized via RAFT polymerization, demonstrating the versatility of this technique for creating complex polymer architectures with phosphorus-containing segments. rsc.org

Copolymerization with Other Vinyl Monomers

Styrylphosphonic acid and its ester derivatives can be copolymerized with a variety of other vinyl monomers to produce copolymers with a range of properties. This approach allows for the incorporation of the unique characteristics of the phosphonate group into a wide array of polymer systems.

For example, poly(styrene-co-diethyl vinylphosphonate) has been synthesized by the free-radical copolymerization of styrene (B11656) and diethyl vinylphosphonate. researchgate.net The resulting copolymers can be subsequently hydrolyzed to introduce phosphonic acid groups. researchgate.net The copolymerization of styrenic-based phosphonium monomers with 4-vinylbenzoic acid via RAFT polymerization has also been reported, leading to the formation of novel polyampholytes. usm.edu

The reactivity ratios of the comonomers play a crucial role in determining the composition and structure of the final copolymer. For instance, in the free-radical copolymerization of vinylphosphonic acid with other hydrophilic monomers, it has been observed that vinylphosphonic acid is generally less reactive than its comonomers. researchgate.net

Below is a table summarizing examples of copolymerization involving styrylphosphonic acid derivatives or related phosphonated vinyl monomers:

Monomer 1Monomer 2Polymerization MethodResulting CopolymerReference(s)
StyreneDiethyl vinylphosphonateFree RadicalPoly(styrene-co-diethyl vinylphosphonate) researchgate.net
Styrenic Phosphonium Monomer4-Vinylbenzoic AcidRAFTPolyampholyte usm.edu
Vinylphosphonic Acid2-Deoxy-2-methacrylamido-D-glucoseFree RadicalWater-soluble copolymer researchgate.net
Vinylphosphonic Acid4-AcryloylmorpholineFree RadicalWater-soluble copolymer researchgate.net
Vinylphosphonic Acidp-Methacrylamidobenzoic AcidFree RadicalWater-soluble copolymer researchgate.net

Synthesis of Side-Chain Phosphorus-Containing Polyacids (PCPAs)

One of the primary applications of polymerizing styrylphosphonic acid monomers is the synthesis of side-chain phosphorus-containing polyacids (PCPAs). nih.govnih.gov These polymers are characterized by a polymer backbone with pendant phosphonic acid groups. The synthesis of PCPAs can be achieved through two main routes:

Direct polymerization of phosphonic acid monomers: This involves the polymerization of monomers that already contain the phosphonic acid group. encyclopedia.pub

Polymerization of phosphonate ester monomers followed by hydrolysis: This is a more common approach where a phosphonate ester monomer, such as a styrylphosphonate ester, is first polymerized. encyclopedia.pub The resulting polymer is then subjected to a hydrolysis reaction to convert the ester groups into phosphonic acid groups. encyclopedia.pub

For example, the AIBA-initiated free-radical polymerization of styryl phosphonic acids with alkylene oxide spacers results in the direct formation of PCPAs. nih.gov Alternatively, poly(styrene-co-diethyl vinylphosphonate) can be synthesized and subsequently hydrolyzed to produce a PCPA. researchgate.net The hydrolysis of the phosphonate ester to the phosphonic acid is a critical step and can be achieved under acidic or basic conditions, or through silylation followed by alcoholysis.

The properties and applications of PCPAs are largely dictated by the nature of the polymer backbone and the density of the phosphonic acid groups. nih.gov

Polymer Analogous Reactions of Styrylphosphonic Acid Polymers

Polymer analogous reactions involve the chemical modification of a pre-existing polymer to introduce new functional groups without altering the polymer backbone. Polymers derived from styrylphosphonic acid can undergo such reactions to further tailor their properties.

A notable example is the hydrolysis of poly(diethyl styrylphosphonate) to poly(styrylphosphonic acid). This reaction transforms a neutral, more hydrophobic polymer into a highly polar, acidic polyelectrolyte.

Another relevant example, though not starting with a styrylphosphonic acid polymer, is the Arbuzov reaction performed on a polymer backbone. For instance, chloromethylated polystyrene-divinylbenzene copolymers can be reacted with triethylphosphite in a polymer-analogous Arbuzov reaction to introduce diethyl phosphonate groups onto the polymer chain. uoc.gr These ester groups can then be hydrolyzed to yield phosphonic acid functionalities. uoc.gr This demonstrates a powerful method for introducing phosphonic acid groups onto a pre-formed styrenic polymer backbone.

Functionalization of Polymer Backbones with Styrylphosphonic Moieties

Instead of polymerizing styrylphosphonic monomers, the styrylphosphonic moiety itself can be grafted onto existing polymer backbones. This "grafting to" approach is a versatile method for modifying the surface and bulk properties of various polymers. There are three general strategies for creating graft copolymers: "grafting to," "grafting from," and "grafting through." nih.govyoutube.com

In the "grafting to" method, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. nih.gov For example, a styrylphosphonic acid derivative could be modified to have a reactive end group that can then be attached to a complementary functional group on a different polymer backbone.

The "grafting from" approach involves initiating the polymerization of side chains directly from reactive sites along the main polymer backbone. youtube.com A polymer backbone could be functionalized with initiating sites from which styrylphosphonate monomers are then polymerized.

A practical example of functionalizing a polymer backbone with phosphonate groups is the reaction of chloromethylated polystyrene-divinylbenzene beads with triethylphosphite. uoc.gr This reaction grafts diethyl phosphonate groups onto the styrenic backbone, which can subsequently be hydrolyzed to phosphonic acid groups. uoc.gr This method is widely used to prepare chelating resins for metal ion separation. uoc.gr

Role of Styrylphosphonic Acid and Its Derivatives in Materials Science and Interface Chemistry

Surface Modification and Functionalization of Materials

The ability of phosphonic acids to form strong and stable bonds with various metal oxide surfaces makes them ideal candidates for surface modification. Styrylphosphonic acid, in particular, offers the additional functionality of its vinyl group, which can be used for further chemical transformations.

Styrylphosphonic acid (SPA) has been demonstrated to effectively graft onto metal oxide surfaces, such as titanium dioxide (TiO₂), a widely used material in catalysis, sensors, and photovoltaics. The phosphonic acid moiety serves as a robust anchoring group, forming covalent or strong coordinative bonds with the metal atoms on the oxide surface.

Investigations into the adsorption of SPA on rutile, a common crystalline form of TiO₂, have revealed the formation of P-O-Ti bonds. This chemical bonding is a result of the condensation reaction between the P-OH groups of the phosphonic acid and the surface hydroxyl groups of the TiO₂. The grafting process can lead to the formation of various surface complexes, including bidentate binuclear or bidentate mononuclear structures. This strong interaction ensures a durable modification of the surface, altering its chemical and physical properties. For instance, the grafting of SPA onto rutile has been shown to significantly increase the hydrophobicity of the surface.

The effectiveness of this surface modification is influenced by factors such as the concentration of the phosphonic acid solution and the temperature at which the grafting process is carried out. Studies on other phosphonic acids have shown that increasing the deposition temperature can lead to greater surface coverage and more significant changes in surface properties like the work function.

Research on the adsorption of SPA on rutile (TiO₂) surfaces indicates that electrostatic interactions play a significant role. The surface charge of the metal oxide and the speciation of the phosphonic acid in solution, which are both pH-dependent, are crucial factors. The adsorption process in some systems can be well-described by the Stern-Grahame model, which considers both chemical and electrical contributions to adsorption.

The formation of P-O-Ti compounds under acidic conditions is a key feature of the chemical adsorption of SPA on TiO₂. The structure of the adsorbed layer can involve the phosphonic acid molecules coordinating with the surface in different ways, including through self-polymerization and the formation of bidentate mononuclear complexes. Furthermore, hydrogen bonding between the hydroxyl groups of the phosphonic acid and oxygen atoms on the rutile surface may also contribute to the adsorption process.

The following table summarizes the key aspects of the interfacial adsorption of styrylphosphonic acid on rutile surfaces:

Adsorption AspectDescription
Primary Interaction Formation of P-O-Ti chemical bonds (chemisorption).
Secondary Interaction Electrostatic adsorption, influenced by surface charge and pH.
Adsorption Model Can be fitted by the Stern-Grahame equation.
Surface Complexes Bidentate binuclear or bidentate mononuclear structures.
Influence of pH Significantly affects the speciation of SPA and surface charge.
Other Interactions Potential for hydrogen bonding (P-O-H∙∙∙O-Ti).

Coordination Chemistry in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Phosphonate-based linkers are gaining attention due to the higher stability they can impart to the framework compared to their carboxylate counterparts.

While the use of styrylphosphonic acid as a primary linker in commercially available MOFs is not yet widespread, its derivatives are being explored for the synthesis of novel frameworks. The rigid structure of the styryl group combined with the strong coordinating ability of the phosphonate (B1237965) moiety makes it a promising candidate for constructing robust and porous MOFs.

The synthesis of organic linkers based on styryl phosphonic and cinnamic acid derivatives is being investigated for integration into MOFs. These efforts aim to expand the library of available linkers beyond the commonly used commercially available options, potentially leading to the formation of previously unknown framework structures. The phosphonate group's ability to form strong bonds with metal centers can lead to MOFs with enhanced thermal and chemical stability.

Metal-organophosphonates are considered a superior alternative to many carboxylate-based MOFs due to their improved heat resistance and lower sensitivity to air. The development of new arylphosphonate linkers, including those derived from styrylphosphonic acid, is a key step towards creating predictable and highly porous frameworks for various applications.

The porous nature of MOFs makes them excellent candidates for adsorption-based applications, such as gas storage and separation. The adsorption properties of phosphonate MOFs are dictated by their pore size, surface area, and the chemical nature of the framework.

Phosphonate MOFs have demonstrated good affinity for various molecules. For example, certain copper phosphonate frameworks have shown high isosteric heat of adsorption for CO₂, comparable to well-known carboxylate MOFs. The incorporation of phosphonate ligands into existing MOF structures, such as the zirconium-based MOF-808, has been shown to create materials with significant adsorption capacities for specific ions, like uranium, from aqueous solutions.

The introduction of phosphonate groups can, however, lead to a decrease in the specific surface area and pore size of the MOF compared to the parent carboxylate-based structure. This is a critical consideration in the design of phosphonate MOFs for specific adsorption applications. The table below compares the surface area of a parent MOF with its phosphonate-incorporated derivatives.

MaterialDFT Surface Area (m²/g)
MOF-8082205
808-MPA251762
808-MPA501628
808-MPA751557
808-MPA1001436

Data adapted from a study on the incorporation of phosphonates into MOF-808. "MPA" refers to the incorporated phosphonate ligand, and the number indicates the degree of incorporation.

Applications in Mineral Flotation Research

Mineral flotation is a process used to separate valuable minerals from gangue. The efficiency of this process relies on the selective adhesion of mineral particles to air bubbles, which is facilitated by chemical reagents known as collectors. Styrylphosphonic acid has been identified as a highly effective and selective collector for certain minerals.

In rutile (TiO₂) flotation, styrylphosphonic acid is considered one of the most selective collectors. Its effectiveness is attributed to its ability to selectively adsorb onto the rutile surface, increasing its hydrophobicity and promoting its attachment to air bubbles. Similarly, in cassiterite (SnO₂) flotation, styrylphosphonic acid is a commonly used collector.

Research has shown that the flotation performance can be influenced by various factors, including the presence of metal ions in the solution. For instance, Pb²⁺ ions have been found to have an activation effect in the cassiterite flotation process using styrylphosphonic acid as a collector. The presence of Pb²⁺ can increase the number of active sites on the cassiterite surface, thereby promoting the adsorption of the styrylphosphonic acid collector and improving the recovery rate of the mineral. At a pH of 4.0, the recovery rate of cassiterite with SPA can be significantly increased in the presence of Pb²⁺.

The following table presents data on the effect of Pb²⁺ on cassiterite flotation with styrylphosphonic acid:

ConditionMaximum Cassiterite Recovery Rate
Without Pb²⁺~88.45%
With Pb²⁺ (at pH 4.0)93.78%

Styryl Phosphonic Acid as a Collector in Flotation Processes (e.g., Cassiterite, Rutile)

Styrylphosphonic acid (SPA) has been identified as a highly effective collector in the flotation of oxide minerals, particularly for cassiterite (SnO₂) and rutile (TiO₂). Research has shown that SPA is one of the most efficient and easily synthesized phosphonic acid-based collectors for cassiterite. nih.govresearchgate.net Its application is crucial for recovering fine cassiterite particles that are often lost in gravity separation processes.

Microflotation tests have demonstrated that SPA is an excellent collector for cassiterite, capable of achieving recovery rates of over 85% within a pH range of 4.3 to 6.06 with a concentration of 40 mg/L. The effectiveness of the flotation is highly dependent on the pH of the solution. For cassiterite, the recovery rate reaches a maximum of over 90% at a pH of approximately 4.0 before decreasing as the pH becomes more alkaline. In some cases, the use of activators like Pb²⁺ ions can further enhance recovery, pushing the maximum recovery rate of cassiterite to 93.78% at a pH of 4.0. doaj.org This represents a significant improvement over flotation without the activator. doaj.org

Similarly, SPA is used as a collector for rutile, where it adsorbs onto the mineral surface, increasing its hydrophobicity and facilitating its separation via flotation. The optimal pH range for using phosphonic acid collectors with cassiterite is generally between 2 and 3. nih.gov

Table 1: Flotation Recovery of Cassiterite using Styrylphosphonic Acid (SPA) Collector


MineralConditionpHCollector ConcentrationRecovery Rate (%)Reference
CassiteriteSPA only~4.040 mg/L>90% researchgate.net
CassiteriteSPA only4.3 - 6.0640 mg/L>85% researchgate.net
CassiteriteWith Pb²⁺ activator4.0Not Specified93.78%
CassiteriteWithout Pb²⁺ activator4.0Not Specified88.45%

Investigation of Adsorption Mechanism on Mineral Surfaces

The high efficiency of Styrylphosphonic acid (SPA) as a collector is rooted in its strong chemical adsorption onto mineral surfaces. Studies combining zeta potential measurements, Fourier-transform infrared spectroscopy (FTIR), and density functional theory (DFT) calculations have elucidated this mechanism for both cassiterite and rutile.

The adsorption of SPA onto a mineral surface leads to a change in the surface's electrical charge. For rutile, the isoelectric point (IEP) occurs at a pH of 4.5; the adsorption of SPA causes the zeta potential of the surface to shift toward the negative. A similar negative shift is observed for cassiterite upon SPA adsorption. doaj.org This indicates a strong interaction between the collector and the mineral.

FTIR and DFT studies confirm that the adsorption is a chemisorption process. On the surface of cassiterite, the monoanion of SPA is able to replace hydroxyl (OH⁻) groups, forming a strong chemical bond. researchgate.net The adsorption process involves the formation of a P-O-Sn bond. DFT calculations show that the binuclear complex is the most energetically favorable adsorption configuration on the cassiterite (110) surface. researchgate.net Similarly, on the surface of rutile, a P-O-Ti compound is formed. This chemical bonding greatly increases the hydrophobicity of the mineral surface, which is essential for flotation.

The adsorption energy of the SPA monoanion on cassiterite is significantly more negative than that of OH⁻, confirming that SPA has a stronger affinity for the surface and can displace the hydroxyl ions. researchgate.net

Table 2: Calculated Adsorption Energies of SPA Species on Cassiterite (110) Surface


Adsorbed Species/ComplexAdsorption Energy (kJ/mol)Reference
OH⁻-179.35 researchgate.net
SPA (Monodentate Complex)-201.06 researchgate.net
SPA (Bidentate Complex)-363.24 researchgate.net
SPA (Binuclear Complex)-369.52 researchgate.net

Synergistic Effects in Mixed Collector Systems

In mineral flotation, a synergistic effect occurs when the combination of two or more reagents produces a combined effect greater than the sum of their separate effects. scielo.br This can lead to enhanced recovery, improved selectivity, and reduced reagent consumption. nih.gov

While studies focusing specifically on the synergistic effects of Styrylphosphonic acid (SPA) combined with other collectors are not extensively detailed, a closely related phenomenon of synergism has been observed with the use of metal ion activators. The addition of certain metal cations, such as Pb²⁺, to a cassiterite flotation system using SPA as the collector demonstrates a significant synergistic activation effect. doaj.org

Development of Novel Extractants for Metal Ions

Styryl Phosphonate Monoesters as Rare Earth Extractants

Derivatives of styrylphosphonic acid, specifically styryl phosphonate monoesters, have emerged as novel and powerful extractants for the separation of rare earth elements (REEs). These compounds represent a promising ligand platform for enhancing the efficiency of REE separation through solvent extraction.

One such derivative, styryl phosphonate mono-iso-octyl ester (SPE108), was synthesized and investigated for the extraction of Lanthanum(III). Studies comparing its performance with conventional extractants like di-2-ethylhexyl phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (EHEHPA) found that SPE108 exhibited superior extraction ability and capacity.

Furthermore, a series of functionalized aryl-vinyl phosphonic acid monoesters were synthesized to extract Europium(III). All of the prepared styryl-based ligands were found to be much stronger extracting agents for Eu(III) than the dialkylphosphonic acids typically used for this purpose. This demonstrates the high potential of this class of compounds in developing more effective separation processes for critical rare earth metals.

Table 3: Comparison of Extraction Ability for Lanthanum(III)


ExtractantRelative Extraction AbilityRelative Extraction Capacity
Styryl phosphonate mono-iso-octyl ester (SPE108)HighestHighest
di-2-ethylhexyl phosphoric acid (D2EHPA)IntermediateIntermediate
2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (EHEHPA)LowestLowest

Extraction Mechanism Studies via Solvent Extraction and DFT

The mechanism by which styryl phosphonate monoesters extract rare earth ions has been investigated through a combination of experimental liquid-liquid extraction techniques and computational Density Functional Theory (DFT) calculations. These studies provide insight into the electronic and structural factors that govern the extraction strength of these ligands.

The ligands were designed and synthesized with the hypothesis that the strength of the rare earth-ligand interaction could be controlled by tuning the dipole moment of the ligand. DFT calculations were performed to determine the dipole moments of the free and complexed ligands and to analyze their electronic structure.

Future Research Directions for Styrylphosphonic Dichloride Chemistry

Exploration of Novel Synthetic Pathways

The conventional synthesis of styrylphosphonic dichloride involves the addition of phosphorus pentachloride to styrene (B11656), followed by treatment with sulfur dioxide or phosphorus pentoxide. orgsyn.org While effective, this method presents opportunities for the development of novel, more efficient, and versatile synthetic routes.

Future research in this area could focus on several promising directions:

Palladium-Catalyzed Cross-Coupling Reactions: Inspired by the successful synthesis of styryl phosphonic acids via Heck coupling of vinyl phosphonic acid with aryl halides, a similar strategy could be adapted for the synthesis of this compound itself. rsc.org This would involve exploring the direct coupling of a vinylphosphonic dichloride equivalent with various aryl halides, offering a modular approach to a wide range of substituted styrylphosphonic dichlorides.

Organometallic Approaches: The use of organozinc reagents has proven effective in the synthesis of aryl- and heteroaryl-dichlorophosphines, offering a less reactive and more selective alternative to Grignard or organolithium reagents. chemistryviews.org Investigating the potential of organozinc or other organometallic species derived from styrene to react with phosphorus trichloride could provide a high-yield, one-pot synthesis of this compound, potentially tolerating a broader range of functional groups. chemistryviews.org

Direct C-H Functionalization: A more atom-economical approach would involve the direct C-H phosphonylation of styrene. While challenging, the development of catalytic systems capable of activating the vinylic C-H bond of styrene for direct reaction with a phosphorus source like phosphorus trichloride would represent a significant advancement, minimizing pre-functionalization steps and waste generation.

A comparative overview of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Challenges
Palladium-Catalyzed CouplingHigh functional group tolerance, modularitySynthesis and stability of a vinylphosphonic dichloride equivalent
Organometallic Reagents (e.g., Organozinc)High selectivity, potential for one-pot synthesisPreparation and handling of organometallic reagents
Direct C-H FunctionalizationHigh atom economy, reduced wasteDevelopment of a suitable catalytic system, regioselectivity control

Further research into these and other innovative synthetic methodologies will be crucial for expanding the accessibility and diversity of this compound derivatives for various applications.

Investigation of Undiscovered Reactivity Profiles

The reactivity of this compound is largely defined by the two P-Cl bonds and the styryl moiety. While its use as a precursor for phosphonic acids and esters is well-established, a significant portion of its reactivity profile remains to be explored. Future investigations could unveil novel transformations and synthetic applications.

Key areas for future reactivity studies include:

Controlled Hydrolysis and Alcoholysis: While the reaction with water or alcohols to form the corresponding phosphonic acid or esters is known, detailed kinetic and mechanistic studies under various conditions (e.g., using catalysts, microfluidic reactors) could lead to more controlled and selective syntheses of mono- and di-substituted products.

Reactions with Nucleophiles: A systematic study of the reactions of this compound with a wider range of nucleophiles beyond simple alcohols and amines could yield novel classes of organophosphorus compounds. This could include reactions with organometallic reagents, carbanions, and soft nucleophiles like thiols and phosphines, leading to new P-C, P-S, and P-P bond formations.

Transformations of the Styryl Group: The reactivity of the carbon-carbon double bond in the styryl group, in conjunction with the phosphonic dichloride moiety, is an area ripe for exploration. This could involve investigating cycloaddition reactions, olefin metathesis, and various catalytic additions to the double bond to create more complex molecular architectures.

Polymerization and Copolymerization: The vinyl group in this compound makes it a potential monomer for radical, cationic, or anionic polymerization. Investigating its polymerization behavior, both as a homopolymer and in copolymerization with other monomers, could lead to the development of new phosphorus-containing polymers with unique properties.

Advanced Functional Material Design Incorporating Styrylphosphonic Units

The incorporation of styrylphosphonic units into polymers and other materials can impart desirable properties such as flame retardancy, ion conductivity, and metal-binding capabilities. Future research will likely focus on the rational design of advanced functional materials based on this compound and its derivatives.

Potential research directions in materials science include:

Flame-Retardant Polymers: Phosphorus-containing compounds are known for their flame-retardant properties. By incorporating styrylphosphonic units into common polymers like polyolefins, polyesters, and polyamides, either as a comonomer or a reactive additive, new materials with enhanced fire safety could be developed.

Ion-Conducting Membranes: The phosphonic acid groups derived from this compound can facilitate proton transport. This makes them attractive candidates for the development of new polymer electrolyte membranes (PEMs) for fuel cells and other electrochemical devices. Research could focus on synthesizing copolymers with controlled phosphonic acid content and morphology to optimize ion conductivity and mechanical stability.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Styrylphosphonic acids can act as organic linkers in the construction of MOFs and coordination polymers. The styryl group offers a platform for post-synthetic modification, allowing for the tuning of the framework's properties for applications in gas storage, catalysis, and sensing.

Surface Modification: The reactivity of the P-Cl bonds in this compound allows for its use as a coupling agent to modify the surface of various substrates (e.g., metal oxides, silica). This can be used to impart hydrophobicity, improve adhesion, or introduce specific functionalities onto a material's surface.

Green Chemistry Approaches in Styrylphosphonate Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound and its derivatives should aim to develop more environmentally benign synthetic methods.

Key areas for the application of green chemistry principles include:

Catalytic Syntheses: As mentioned in section 8.1, the development of catalytic methods for the synthesis of this compound would be a significant step forward. Catalytic approaches can reduce the need for stoichiometric reagents, minimize waste, and improve energy efficiency.

Solvent-Free and Alternative Solvent Systems: The use of hazardous solvents like benzene (B151609) in the traditional synthesis of this compound is a major drawback. orgsyn.org Research into solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. google.com For instance, ionic liquids have been explored as catalysts and recyclable solvents in the synthesis of phenylphosphonic dichloride. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The exploration of direct C-H functionalization and other addition reactions would be beneficial in this regard.

Use of Safer Reagents: The traditional synthesis uses highly reactive and hazardous reagents like phosphorus pentachloride. Research into alternative, safer phosphorus sources would be a valuable contribution to the green chemistry of styrylphosphonate synthesis.

Computational Design of this compound Derivatives

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. The application of these methods to this compound and its derivatives can guide experimental work and accelerate the discovery of new compounds and materials.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the reaction mechanisms of both existing and novel synthetic pathways to this compound. This can provide insights into reaction barriers, intermediates, and transition states, aiding in the optimization of reaction conditions.

Prediction of Properties: Computational methods can be used to predict a wide range of properties for hypothetical this compound derivatives, including their electronic structure, reactivity, and spectral characteristics. This can help to identify promising candidates for specific applications before they are synthesized in the lab.

Materials Design: Molecular dynamics (MD) simulations and other modeling techniques can be used to predict the properties of polymers and other materials containing styrylphosphonic units. For example, MD simulations could be used to study the morphology and ion transport properties of new PEMs based on styrylphosphonic acid-containing copolymers.

Virtual Screening: By creating virtual libraries of this compound derivatives and computationally screening them for desired properties, researchers can more efficiently identify promising candidates for synthesis and testing. This approach can save significant time and resources in the discovery of new functional molecules and materials.

Q & A

Q. Basic

  • 31P NMR : Confirms phosphorus environment; expected δ ~20–30 ppm for dichloride derivatives.
  • FTIR : Peaks at ~1250 cm⁻¹ (P=O) and ~700 cm⁻¹ (P-Cl) validate functional groups .
  • GC-MS : Monitors purity and identifies volatile byproducts. For non-volatile samples, HPLC with UV detection (λ ~220 nm) is recommended. Cross-referencing with literature spectra (e.g., Organic Syntheses ) ensures structural accuracy.

How can researchers optimize reaction parameters for this compound in polymer synthesis?

Advanced
Polycondensation with diols (e.g., bisphenol A) requires a central composite rotatable design to evaluate variables:

  • Molar ratio : Excess dichloride (1.2:1) improves esterification but risks side reactions.
  • Temperature : 50–80°C balances reactivity and thermal degradation.
  • Catalyst : Lewis acids (e.g., MgCl₂) enhance reaction rates.
    Statistical tools like ANOVA identify significant factors, while inherent viscosity measurements assess polymer quality .

How should discrepancies in reported physical properties (e.g., density, vapor pressure) be resolved?

Advanced
Contradictions often arise from impurities or measurement techniques. For example:

  • Density : Compare data using a pycnometer vs. oscillating U-tube methods.
  • Vapor pressure : Antoine equation parameters vary with experimental setups (static vs. dynamic methods) . Validate results via peer-reviewed databases (e.g., Journal of Chemical and Engineering Data) and replicate conditions from source studies.

What computational models predict the reactivity of this compound in nucleophilic substitutions?

Advanced
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key insights:

  • Electrophilicity : High partial positive charge on phosphorus drives reactivity.
  • Steric effects : Styryl groups hinder nucleophilic attack, requiring polar aprotic solvents (e.g., THF) to enhance accessibility. Compare computed activation energies with experimental kinetic data .

What safety protocols are critical when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Spill management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Emergency showers and eyewash stations must be accessible .

How do solvent choices impact the stability of this compound during storage?

Advanced
Anhydrous solvents (e.g., dichloromethane, toluene) prevent hydrolysis. Stability studies using Karl Fischer titration monitor moisture content. Storage at –20°C in amber vials with molecular sieves extends shelf life. Avoid alcohols or amines, which induce decomposition .

What role does this compound play in synthesizing flame-retardant polymers?

Advanced
As a phosphorus-containing monomer, it incorporates into polymer backbones, enhancing char formation during combustion. Evaluate flame retardancy via:

  • LOI (Limiting Oxygen Index) : Values >27% indicate efficacy.
  • TGA : Residual mass at 600°C correlates with thermal stability. Compare with halogenated analogs to balance toxicity and performance .

How can kinetic studies elucidate the hydrolysis mechanism of this compound?

Advanced
Monitor hydrolysis rates using:

  • pH-stat titration : Quantifies HCl release under controlled pH.
  • Arrhenius plots : Determine activation energy (Eₐ) across temperatures (25–60°C).
    Mechanistic insights: Hydrolysis proceeds via a two-step nucleophilic attack, with water acting as the initial nucleophile .

What advanced analytical techniques validate the absence of oligomeric byproducts in synthesized this compound?

Q. Advanced

  • MALDI-TOF MS : Detects oligomers (m/z >500 Da).
  • GPC : Polydispersity indices <1.2 confirm monodisperse samples.
    Cross-validate with ¹H NMR integration ratios to ensure stoichiometric purity .

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